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Compound of Interest

Compound Name: 2-Methyl-3-morpholin-4-ylaniline

Cat. No.: B13303027

Get Quote

Executive Summary & Chemical Identity
2-Methyl-3-morpholinoaniline is a specialized trisubstituted benzene derivative employed

primarily as a scaffold in the development of kinase inhibitors (e.g., Btk, mTOR, and EGFR

inhibitors). Its structural value lies in the 2-methyl group, which provides conformational

restriction (atropisomerism potential), and the 3-morpholine ring, which enhances aqueous

solubility and metabolic stability in drug candidates.
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Property Specification

IUPAC Name 2-Methyl-3-(morpholin-4-yl)aniline

Common Name 3-Morpholino-2-methylaniline

CAS Registry Number
Not widely listed as commodity; synthesized via

55289-36-6

Molecular Formula C₁₁H₁₆N₂O

Molecular Weight 192.26 g/mol

SMILES CC1=C(N)C=CC=C1N2CCOCC2

Key Precursor 3-Bromo-2-methylaniline (CAS 55289-36-6)

Structural Analysis & Electronic Properties
Steric & Electronic Environment
The molecule features a 1,2,3-substitution pattern on the benzene ring. This arrangement

creates a unique steric environment:

Ortho-Effect (Methyl vs. Morpholine): The methyl group at position 2 sterically crowds the

morpholine ring at position 3. This forces the morpholine ring to twist out of coplanarity with

the benzene ring, disrupting

-conjugation between the morpholine nitrogen and the aromatic system.

Consequence: The morpholine nitrogen retains more

character, making it more basic compared to a planar aniline, though still less basic than
an aliphatic amine.

Aniline Reactivity: The primary amine at position 1 is relatively unhindered and electron-rich,

making it the primary nucleophile for subsequent drug conjugation (e.g., amide coupling or

SNAr reactions with heterocycles).

Pharmacophore Visualization (Graphviz)
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The following diagram illustrates the functional connectivity and steric interactions within the

molecule.
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Figure 1: Structural connectivity and steric interactions. The 2-Methyl group acts as a

conformational anchor, twisting the 3-Morpholine ring.

Synthetic Pathways[2][5]
The most authoritative and high-yield route to 2-Methyl-3-morpholinoaniline is the Buchwald-

Hartwig Cross-Coupling of 3-bromo-2-methylaniline. Traditional nucleophilic aromatic

substitution (SNAr) is generally ineffective due to the electron-rich nature of the toluene ring

and the lack of strong electron-withdrawing groups.

Protocol: Palladium-Catalyzed Amination
Objective: Synthesize 2-Methyl-3-morpholinoaniline from 3-bromo-2-methylaniline.

Reagents & Materials
Substrate: 3-Bromo-2-methylaniline (1.0 eq)

Amine Source: Morpholine (1.2 - 1.5 eq)

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂2(dba)₃] (1-2 mol%)

Ligand: BINAP or Xantphos (2-4 mol%)
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Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux

condenser and nitrogen/argon inlet.

Reagent Charging: Charge the flask with 3-bromo-2-methylaniline (e.g., 5.0 g), NaOtBu (3.8

g), Pd₂(dba)₃ (480 mg), and BINAP (660 mg) under a positive pressure of inert gas.

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

Amine Addition: Add morpholine (2.8 mL) via syringe.

Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via LC-MS (Target

Mass: 193.1 [M+H]⁺).

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove

palladium residues and inorganic salts. Wash the pad with ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via

flash column chromatography (SiO₂; Hexanes/Ethyl Acetate gradient, typically 20-40%

EtOAc).

Reaction Scheme Visualization
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Figure 2: Buchwald-Hartwig amination pathway for the synthesis of the target scaffold.

Characterization & Quality Control
To ensure the integrity of the synthesized intermediate, the following spectroscopic signatures

must be verified.

1H-NMR (400 MHz, CDCl₃) Expected Signals
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Chemical Shift (δ) Multiplicity Integration Assignment

6.90 - 7.10 Multiplet 1H Aromatic C-5 H

6.40 - 6.60 Doublet/Multiplet 2H Aromatic C-4, C-6 H

3.80 - 3.85
Triplet (

Hz)
4H Morpholine -O-CH₂-

3.50 Broad Singlet 2H Aniline -NH₂

2.90 - 3.00
Triplet (

Hz)
4H Morpholine -N-CH₂-

2.15 Singlet 3H Aryl-CH₃ (Methyl)

Note: The methyl peak at ~2.15 ppm is diagnostic. The morpholine protons appear as two

distinct triplets due to the heteroatoms.

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (+ve)

Molecular Ion: [M+H]⁺ = 193.13 Da

Fragmentation: Loss of morpholine fragment may be observed at high collision energies.

Medicinal Chemistry Applications
This scaffold is a critical building block for Bruton's Tyrosine Kinase (Btk) inhibitors and mTOR

modulators.

Role in Drug Design[6][7][8]
Solubility Enhancement: The morpholine ring lowers the LogP of the parent hydrophobic

kinase inhibitor, improving oral bioavailability.

Selectivity Filter: The 2-methyl group creates a "twist" that can fit into specific hydrophobic

pockets (e.g., the gatekeeper region) of kinases, potentially improving selectivity against off-
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target kinases.

Linker Capability: The 1-amino group serves as a versatile attachment point for warheads

(e.g., acrylamides for covalent inhibition) or hinge-binding motifs (e.g., pyrimidines, purines).

Example Workflow: Btk Inhibitor Synthesis
The 1-amino group is typically reacted with a chloropyrimidine or acryloyl chloride to form the

active drug core.

Reaction: 2-Methyl-3-morpholinoaniline + 4-chloropyrrolo[2,3-d]pyrimidine

Active Kinase Inhibitor Core.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The aniline amine is prone to

oxidation (browning) upon air exposure.

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of

dust/vapors.
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Context: General physical and chemical properties of related morpholino-aniline deriv

To cite this document: BenchChem. [Chemical Structure & Synthesis Guide: 2-Methyl-3-
morpholinoaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13303027/docs#chemical-structure-synthesis-guide-
2-methyl-3-morpholinoaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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